3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane
Beschreibung
3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane is a spirocyclic amine derivative featuring a 3,9-diazaspiro[5.5]undecane core substituted with a 4-chlorophenyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a monoamine neurotransmitter reuptake inhibitor, exhibiting potent activity against serotonin (5-HT), norepinephrine (NA), and dopamine (DA) transporters. Pharmacological studies reveal IC50 values of 1.4 μM (DA), 1.2 μM (NA), and 0.0084 μM (5-HT), highlighting its selectivity for serotonin uptake inhibition . Additionally, the 3,9-diazaspiro[5.5]undecane scaffold is recognized for its versatility in targeting diverse receptors, including GABAA receptors (GABAARs) and chemokine receptor 5 (CCR5) .
Eigenschaften
CAS-Nummer |
918653-02-8 |
|---|---|
Molekularformel |
C15H21ClN2 |
Molekulargewicht |
264.79 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21ClN2/c16-13-1-3-14(4-2-13)18-11-7-15(8-12-18)5-9-17-10-6-15/h1-4,17H,5-12H2 |
InChI-Schlüssel |
LWOSASCBPIUUSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CCN(CC2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Chlorphenyl)-3,9-diazaspiro[5.5]undecan beinhaltet typischerweise die Reaktion von 4-Chlorbenzylchlorid mit einer geeigneten Diazaspiroverbindung unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt, wobei eine Base wie Natriumhydroxid oder Kaliumcarbonat die nucleophile Substitution ermöglicht .
Industrielle Produktionsverfahren
Für die Produktion im industriellen Maßstab kann die Synthese kontinuierliche Strömungsreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Ausbeute der gewünschten Spiroverbindung zu maximieren. Katalysatoren und Lösungsmittel werden aufgrund ihrer Effizienz und Umweltverträglichkeit ausgewählt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Chlorphenyl)-3,9-diazaspiro[5.5]undecan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten typischerweise die Hydrierung unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei das Chloratom durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff.
Substitution: Natriumhydroxid oder Kaliumcarbonat in einem organischen Lösungsmittel.
Hauptsächlich gebildete Produkte
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung der entsprechenden Amine.
Substitution: Bildung verschiedener substituierter Spiroverbindungen, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-3,9-diazaspiro[5.5]undecan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die einzigartige Spirostruktur der Verbindung ermöglicht es ihr, in Bindungsstellen von Enzymen oder Rezeptoren zu passen, wodurch deren Funktionen möglicherweise gehemmt oder aktiviert werden. Molekulardynamiksimulationen haben gezeigt, dass diese Verbindung an Zielstrukturen wie NS5-Methyltransferase binden kann, die an der Virusreplikation beteiligt ist.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their functions. Molecular dynamics simulations have shown that this compound can bind to targets such as NS5-methyltransferase, which is involved in viral replication .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on Neurotransmitter Reuptake Inhibition
The 3,9-diazaspiro[5.5]undecane scaffold tolerates diverse substituents at the 3-position, with significant variations in pharmacological activity:
Key Findings :
- Electron-Withdrawing Groups : The 3,4-dichlorophenyl substituent enhances 5-HT uptake inhibition (IC50 = 0.0034 μM) compared to the 4-chlorophenyl analog, suggesting synergistic effects from additional chlorine atoms .
- Bulky Substituents : The 6-methoxy-naphthyl group reduces 5-HT selectivity but improves DA and NA inhibition, indicating steric hindrance influences target specificity .
Structural Modifications for Receptor Targeting
GABAA Receptor Antagonists
The 3,9-diazaspiro[5.5]undecane moiety acts as an orthosteric GABAAR antagonist without the traditional carboxylic acid pharmacophore. Substituent size at the 3-position dictates subunit selectivity:
- Compound 2027: A 3-substituted derivative exhibits nanomolar potency at α3/α4/α5-subunit-containing GABAARs, with negligible activity at α1 subtypes .
- Critical Role of the Secondary Amine : Alkylation (e.g., isopropyl) or substitution at the secondary amine abolishes antagonism, underscoring its importance in binding .
CCR5 Antagonists
Replacement of the spirocyclic carbamate with a ketone (3,9-diazaspiro[5.5]undeca-2-one) yields CCR5 antagonists with oral bioavailability. The ketone introduces polarity, improving pharmacokinetic properties compared to non-ketone analogs .
Target-Specific Derivatives
p97 ATPase Inhibitors
3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane, featuring a fluoroindole substituent, inhibits the AAA+ ATPase p97, a target in cancer therapy. The indole group facilitates hydrophobic interactions with the ATPase domain, distinct from the chlorophenyl group’s neurotransmitter effects .
Dopamine D3 Receptor Ligands
A methoxyphenyl-triazolepropyl derivative (3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)) exhibits high D3 receptor affinity (Ki = 12.0 nM) and selectivity over D2 receptors (D2/D3 ratio = 905). The triazole-thioether chain enhances receptor specificity .
Biologische Aktivität
3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane is a compound belonging to the diazaspiro family, which has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a spirocyclic framework that includes a diazane moiety and a chlorophenyl substituent. The presence of these functional groups contributes to its pharmacological properties.
Research indicates that 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane exhibits significant biological activity through various mechanisms:
- Inhibition of Geranylgeranyltransferase I (GGTase I) :
- GABA Receptor Antagonism :
Biological Activity Data
The biological activity of 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane can be summarized in the following table:
| Activity | Mechanism | Reference |
|---|---|---|
| Inhibition of GGTase I | Leads to cancer cell proliferation blockade | |
| GABA_A receptor antagonism | Potential neuropharmacological effects |
Case Studies
- Cancer Treatment :
-
Neurological Applications :
- Research into related diazaspiro compounds revealed their ability to modulate GABA_A receptor activity, leading to potential applications in treating anxiety and other neuropsychiatric disorders. The structural properties that enhance receptor binding were identified as critical for their efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(4-chlorophenyl)-3,9-diazaspiro[5.5]undecane to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous spiro compound syntheses. For example, tert-butyl-protected intermediates can be deprotected using trifluoroacetic acid (TFA) followed by neutralization with sodium bicarbonate to isolate the free base . Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures.
Q. What analytical techniques are most reliable for confirming the molecular structure of 3-(4-chlorophenyl)-3,9-diazaspiro[5.5]undecane?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to verify proton environments and carbon connectivity. Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline derivatives, X-ray crystallography with SHELXL refinement provides unambiguous structural validation .
Q. How should nomenclature challenges be addressed when representing this compound in publications or databases?
- Methodological Answer : Follow IUPAC rules prioritizing substituent numbering based on functional group hierarchy. For spiro compounds, ensure the numbering reflects the smallest possible locants for substituents (e.g., 3-(4-chlorophenyl) over alternative positions). Cross-reference guidelines from authoritative sources like the Organic Compounds Nomenclature Principles to avoid ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the diazaspiro core during derivatization (e.g., alkylation or acylation)?
- Methodological Answer : Investigate the nucleophilicity of the nitrogen atoms using computational methods (DFT calculations) to predict regioselectivity. Experimentally, compare reactivity under basic vs. acidic conditions. For example, reductive amination with acetone and NaCNBH₃ selectively targets the secondary amine, as demonstrated in related spiro systems . Analyze byproducts via GC-MS or HPLC to refine reaction pathways.
Q. How does the compound’s stability vary under different storage or experimental conditions (e.g., pH, light, temperature)?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to UV light, varying pH buffers (1–13), and temperatures (4°C to 60°C). Monitor degradation via HPLC-UV/Vis and identify decomposition products using tandem mass spectrometry (LC-MS/MS). Reference ecotoxicological data from structurally similar compounds (e.g., aquatic toxicity assessments) to infer environmental stability .
Q. What computational strategies can model interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins. Validate binding poses with molecular dynamics simulations (GROMACS) to assess stability. Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) to refine models .
Q. What methodologies are recommended for assessing the ecological impact of 3-(4-chlorophenyl)-3,9-diazaspiro[5.5]undecane?
- Methodological Answer : Use OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna immobilization assays). For chronic effects, evaluate bioaccumulation potential via octanol-water partition coefficient (log P) calculations. Reference data from spiro compounds with known environmental hazards (e.g., M-factor assessments for chronic aquatic toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
